molecular formula C39H42ClN B15291314 Maprotiline Hydrochloride Imp. B (EP); Maprotiline Imp. B (EP); 3-(9,10-Ethanoanthracen-9(10H)-yl)-N-[3-(9,10-ethanoanthracen-9(10H)-yl)propyl]-N-methylpropan-1-amine Hydrochloride; Maprotiline Hydrochloride Imp. B (EP) as Hydrochloride; Maprotiline Hydrochloride Impurity B as Hydrochloride; Maprotiline Impurity B as Hydrochloride

Maprotiline Hydrochloride Imp. B (EP); Maprotiline Imp. B (EP); 3-(9,10-Ethanoanthracen-9(10H)-yl)-N-[3-(9,10-ethanoanthracen-9(10H)-yl)propyl]-N-methylpropan-1-amine Hydrochloride; Maprotiline Hydrochloride Imp. B (EP) as Hydrochloride; Maprotiline Hydrochloride Impurity B as Hydrochloride; Maprotiline Impurity B as Hydrochloride

Cat. No.: B15291314
M. Wt: 560.2 g/mol
InChI Key: BTAYWYFAVSIPPP-UHFFFAOYSA-N
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Description

Maprotiline Hydrochloride Imp. B (EP), also known as 3-(9,10-Ethanoanthracen-9(10H)-yl)-N-[3-(9,10-ethanoanthracen-9(10H)-yl)propyl]-N-methylpropan-1-amine Hydrochloride, is a bridged-ring tetracyclic compound. It is a derivative of Maprotiline Hydrochloride, which is primarily used as an antidepressant. This compound is known for its ability to inhibit the reuptake of norepinephrine, making it effective in the treatment of depressive disorders .

Preparation Methods

The synthesis of Maprotiline Hydrochloride Imp. B (EP) involves several steps, including the formation of the bridged-ring structure and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Maprotiline Hydrochloride Imp. B (EP) undergoes various chemical reactions, including:

Scientific Research Applications

Maprotiline Hydrochloride Imp. B (EP) has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.

    Biology: The compound is studied for its effects on cellular processes and neurotransmitter systems.

    Medicine: It is investigated for its potential therapeutic effects in treating depressive disorders and other neurological conditions.

    Industry: The compound is used in the development and quality control of antidepressant medications.

Mechanism of Action

The mechanism of action of Maprotiline Hydrochloride Imp. B (EP) involves the inhibition of norepinephrine reuptake. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The compound targets norepinephrine transporters and modulates the activity of adrenergic receptors .

Comparison with Similar Compounds

Maprotiline Hydrochloride Imp. B (EP) is unique due to its bridged-ring tetracyclic structure, which distinguishes it from other antidepressants. Similar compounds include:

Properties

Molecular Formula

C39H42ClN

Molecular Weight

560.2 g/mol

IUPAC Name

N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-[3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C39H41N.ClH/c1-40(26-10-22-38-24-20-28(30-12-2-6-16-34(30)38)31-13-3-7-17-35(31)38)27-11-23-39-25-21-29(32-14-4-8-18-36(32)39)33-15-5-9-19-37(33)39;/h2-9,12-19,28-29H,10-11,20-27H2,1H3;1H

InChI Key

BTAYWYFAVSIPPP-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)CCCC56CCC(C7=CC=CC=C75)C8=CC=CC=C68.Cl

Origin of Product

United States

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